molecular formula C31H31N9O10 B8820615 2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic Acid CAS No. 2366274-27-1

2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic Acid

Cat. No.: B8820615
CAS No.: 2366274-27-1
M. Wt: 689.6 g/mol
InChI Key: NJIKISQEZZPADF-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic Acid is a complex organic molecule with significant biochemical and pharmaceutical relevance This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic Acid typically involves multi-step organic synthesis. The process begins with the preparation of the core pteridine structure, followed by the sequential addition of various functional groups through a series of condensation and coupling reactions. Key reagents used in these steps include protected amino acids, coupling agents like carbodiimides, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic Acid: undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso derivatives, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

(2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic Acid: has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biochemical pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Folic Acid: Shares a similar pteridine structure but differs in its side chain composition.

    Methotrexate: A folic acid analog used as a chemotherapy agent, with a similar mechanism of enzyme inhibition.

    Leucovorin: Another folic acid derivative used to enhance the efficacy of certain chemotherapy drugs.

Uniqueness

(2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic Acid: is unique due to its specific combination of functional groups and its potential for selective enzyme inhibition. This makes it a valuable compound for targeted therapeutic applications and biochemical research.

Properties

CAS No.

2366274-27-1

Molecular Formula

C31H31N9O10

Molecular Weight

689.6 g/mol

IUPAC Name

(2S)-2-[[4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C31H31N9O10/c32-31-39-25-24(28(46)40-31)36-19(14-34-25)13-33-17-5-1-15(2-6-17)26(44)37-20(29(47)48)9-11-22(41)35-18-7-3-16(4-8-18)27(45)38-21(30(49)50)10-12-23(42)43/h1-8,14,20-21,33H,9-13H2,(H,35,41)(H,37,44)(H,38,45)(H,42,43)(H,47,48)(H,49,50)(H3,32,34,39,40,46)/t20-,21-/m0/s1

InChI Key

NJIKISQEZZPADF-SFTDATJTSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NC2=CC=C(C=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N

Origin of Product

United States

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